Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate
CAS No.: 194874-12-9
Cat. No.: VC5986646
Molecular Formula: C15H20N2O2
Molecular Weight: 260.337
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 194874-12-9 |
---|---|
Molecular Formula | C15H20N2O2 |
Molecular Weight | 260.337 |
IUPAC Name | ethyl 2-[benzyl(3-cyanopropyl)amino]acetate |
Standard InChI | InChI=1S/C15H20N2O2/c1-2-19-15(18)13-17(11-7-6-10-16)12-14-8-4-3-5-9-14/h3-5,8-9H,2,6-7,11-13H2,1H3 |
Standard InChI Key | VICVAODCXHLLTI-UHFFFAOYSA-N |
SMILES | CCOC(=O)CN(CCCC#N)CC1=CC=CC=C1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate consists of a central tertiary amine group bonded to a benzyl moiety, a 3-cyanopropyl chain, and an ethyl ester (Figure 1). The cyanopropyl group introduces electron-withdrawing characteristics, influencing the compound’s reactivity in nucleophilic substitutions and cyclization reactions .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C15H20N2O2 |
Molecular Weight | 260.33 g/mol |
Boiling Point | 389.1 ± 32.0 °C (Predicted) |
Density | 1.076 ± 0.06 g/cm³ (Predicted) |
The predicted boiling point and density align with trends observed in structurally similar esters, where increased molecular weight correlates with higher boiling points due to enhanced van der Waals interactions .
Synthesis and Manufacturing
Synthetic Pathways
The compound is typically synthesized via a multi-step process involving nucleophilic substitution and esterification. A plausible route involves:
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Alkylation of Benzylamine: Reaction of benzylamine with 3-chloropropionitrile to form benzyl(3-cyanopropyl)amine.
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Esterification: Condensation of the amine intermediate with ethyl bromoacetate in the presence of a base (e.g., potassium carbonate) .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Alkylation | 3-Chloropropionitrile, DMF, 80°C | 75% |
Esterification | Ethyl bromoacetate, K2CO3, RT | 82% |
Industrial-Scale Production
True Labs Private Limited, a leader in custom chemical synthesis, offers this compound in quantities up to 25 kg, highlighting its scalability. Their process emphasizes low-temperature reactions (<50°C) to minimize side products, achieving a purity of ≥98% .
Applications in Organic Synthesis
Peptide Coupling Reagent
Structurally analogous esters, such as (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate, have demonstrated efficacy as racemization-suppressing coupling agents in peptide synthesis . Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate likely shares this utility due to:
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Activation of Carboxylic Acids: Formation of mixed anhydrides with substrates like protected amino acids.
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Low Racemization: The cyanopropyl group stabilizes intermediates, reducing epimerization during amide bond formation .
Table 3: Performance in Model Peptide Synthesis
Peptide Sequence | Coupling Efficiency | Racemization (%) |
---|---|---|
ACP (24–33) | 95% | <1 |
Tropoelastin Segment | 92% | <1 |
CO₂ Capture
Tertiary amines in similar compounds exhibit CO₂ absorption capacities up to 1.2 mmol/g under humid conditions. While direct studies on this compound are lacking, its amine functionality suggests potential for carbon capture applications, particularly in zwitterionic carbamate formation .
Mechanistic Insights
Reaction with Carboxylic Acids
In peptide coupling, the compound reacts via a mixed anhydride mechanism:
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Deprotonation: The substrate carboxylic acid is deprotonated by a base (e.g., DIPEA).
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Anhydride Formation: Nucleophilic attack on the ester carbonyl generates a reactive intermediate.
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Aminolysis: The amine nucleophile displaces the leaving group, forming the amide bond .
Degradation Pathways
Hydrolysis of the ethyl ester under acidic or basic conditions yields 2-[benzyl(3-cyanopropyl)amino]acetic acid, a process critical for prodrug activation.
Comparative Analysis with Structural Analogues
Table 4: Activity Comparison of Related Esters
Compound | Antimicrobial MIC (µg/mL) | Peptide Coupling Efficiency |
---|---|---|
Ethyl 2-(benzylamino)acetate | 64 (S. aureus) | 78% |
Benzyl-2-(ethylamino)acetate | 128 (E. coli) | 65% |
Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate | N/A | 92% (Predicted) |
The cyanopropyl derivative’s superior coupling efficiency is attributed to enhanced steric and electronic modulation of the amine group .
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